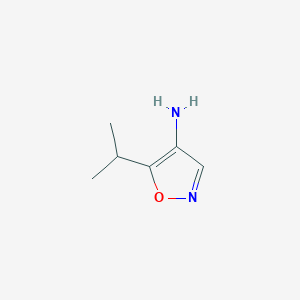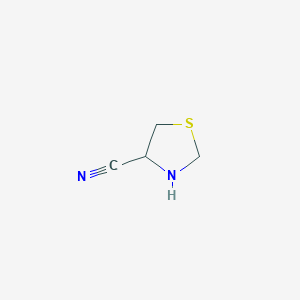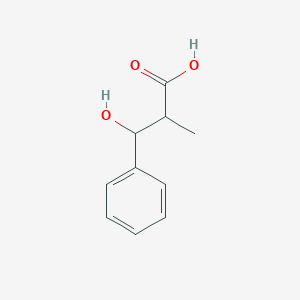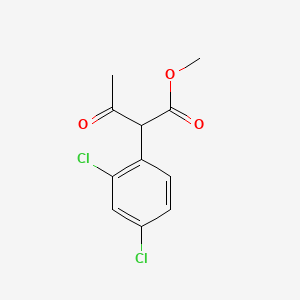
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate is an organic compound with a molecular formula of C10H10Cl2O3 It is a derivative of butanoic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4-dichlorophenyl)-3-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetoacetate with 2,4-dichlorobenzaldehyde, followed by methylation of the resulting β-keto ester. This reaction requires a base such as sodium ethoxide and is conducted under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols or aldehydes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Amines or thioethers.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate can be compared with other similar compounds, such as:
Methyl 2-(2,4-dichlorophenyl)-3-oxopropanoate: This compound has a similar structure but lacks the additional carbon in the butanoate chain, which may affect its reactivity and biological activity.
Ethyl 2-(2,4-dichlorophenyl)-3-oxobutanoate: The ethyl ester variant may have different solubility and pharmacokinetic properties compared to the methyl ester.
2-(2,4-Dichlorophenyl)-3-oxobutanoic acid: The free acid form may have different chemical reactivity and biological activity due to the presence of the carboxylic acid group.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C11H10Cl2O3 |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3 |
InChI-Schlüssel |
WHSRFPPONLMREV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






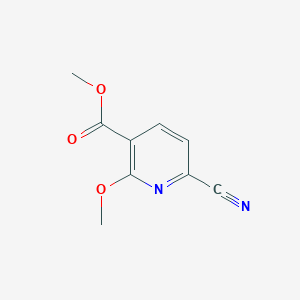




![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)

